7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

Lipophilicity Drug-likeness Permeability

Optimizing a kinase inhibitor series with poor microsomal stability (t₁/₂ < 30 min) often requires costly late-stage fluorination. Procuring this pre-functionalized thiazolo[5,4-d]pyrimidine scaffold resolves this at the building-block stage. Key advantages: • Pre-installed 2-CF₂H group enhances metabolic stability 2- to 5-fold, based on PI3K inhibitor precedent, while maintaining an optimal LogP of ~1.92. • A single reactive 7-Cl handle enables chemoselective SNAr diversification for parallel library synthesis or PROTAC linker attachment without regioselectivity issues. • Supplied at ≥98% purity to ensure reproducible yields in nucleophilic displacement reactions during lead optimization.

Molecular Formula C6H2ClF2N3S
Molecular Weight 221.61
CAS No. 1624606-96-7
Cat. No. B2809550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
CAS1624606-96-7
Molecular FormulaC6H2ClF2N3S
Molecular Weight221.61
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)N=C(S2)C(F)F
InChIInChI=1S/C6H2ClF2N3S/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H
InChIKeyIHQNDGGDVOEBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine: Dual-Exit Synthetic Intermediate


7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine (CAS 1624606-96-7) is a heterocyclic building block within the thiazolo[5,4-d]pyrimidine class, a scaffold recognized as a purine bioisostere with validated activity against lipid kinases (PI3K), receptor tyrosine kinases (VEGFR-2), and intracellular signaling kinases (RAF) [1]. The compound carries a chlorine atom at the 7-position (serving as a nucleophilic aromatic substitution handle) and a difluoromethyl group at the 2-position (providing enhanced lipophilicity and metabolic stability compared to non-fluorinated or trifluoromethyl analogs) . It is commercially supplied as a research-use-only intermediate at purities of 95% to ≥98%, with a molecular weight of 221.61 g/mol and a predicted LogP of 1.92 .

Single 7-Cl handle for clean SNAr diversification
Pre-installed CF₂H group for metabolic stability
Multi-vendor ISO-certified supply chain

Why Generic Thiazolo[5,4-d]pyrimidine Analogs Cannot Substitute


Thiazolo[5,4-d]pyrimidine building blocks are not interchangeable because the identity and positioning of substituents determine both the downstream chemistry accessible to the user and the physicochemical properties of any final target compound. Replacing 7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine with 7-chlorothiazolo[5,4-d]pyrimidine (CAS 13316-12-6)—which lacks the 2-difluoromethyl group—results in a 70% reduction in calculated LogP (drop from ~1.92 to the unsubstituted scaffold value of approximately -0.55 ), fundamentally altering membrane permeability and pharmacokinetic profile early in a medicinal chemistry campaign. Conversely, substituting with 5,7-dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine (CAS 1683576-73-9) introduces an additional chlorine at the 5-position and replaces the difluoromethyl with trifluoromethyl, increasing Lipinski-derived LogP to approximately 2.29 [1] while introducing a second reactive center that complicates chemoselective derivatization at the 7-position. The precise 7-chloro/2-difluoromethyl substitution pattern is thus engineered for a single-point diversification strategy with a deliberate lipophilicity window, and any generic substitution undermines this design.

Lacking 2-CF₂H
Unsubstituted analog may shift LogP by >2 units, altering permeability profile.
Dual chlorine sites
5,7-Dichloro analogs introduce a second reactive center, risking bis-adduct formation.
CF₃ instead of CF₂H
Trifluoromethyl analog may exceed desired lipophilicity range and alter reactivity.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity Comparison: Optimal LogP for Drug-Likeness

The calculated LogP of 7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is 1.92, which positions it in an optimal lipophilicity range for oral bioavailability . This value is 2.47 log units higher than the parent unsubstituted thiazolo[5,4-d]pyrimidine scaffold (LogP = -0.55) , and 0.37 log units lower than the 5,7-dichloro-2-(trifluoromethyl) analog (LogP = 2.29) [1]. The difluoromethyl group is a well-established lipophilic hydrogen-bond donor that contributes approximately +0.5 to +0.7 to LogP per CF₂H unit versus the parent scaffold, whereas the trifluoromethyl analog overshoots this effect. This quantitative window (LogP 1.92 ± 0.5) corresponds to the empirically favorable range for CNS and oral drug candidates as defined by Lipinski and Wager analyses.

Lipophilicity
Cross-study comparable
LogP = 1.92 (target); Δ +2.47 vs. unsubstituted; −0.37 vs. 5,7-diCl-2-CF₃
Reported LogP range supports permeability-driven design
ACD/Labs predicted; consistent method across comparators
Lipophilicity Drug-likeness Permeability

Synthetic Step Economy: Single-Step Conversion from 7-Hydroxy Precursor

The compound is synthesized in a single step from commercially available 2-(difluoromethyl)thiazolo[5,4-d]pyrimidin-7-ol (CAS 1624606-95-6) via treatment with phosphorus oxychloride and N,N-dimethylaniline in toluene at 80°C for 6 hours . This well-precedented chlorination method is amenable to in-house scale-up, and the precursor 7-hydroxy compound is cataloged by multiple suppliers. In contrast, the 5,7-dichloro-2-(trifluoromethyl) analog requires two chlorination events or sequential halogenation steps, increasing synthetic complexity . Procuring the pre-formed 7-chloro-2-(difluoromethyl) intermediate eliminates one to two synthetic steps from a typical medicinal chemistry workflow, representing 1–3 days of FTE time saved per analog series.

Synthetic Steps
Reported
1 step from 7-OH precursor vs. ≥2 steps for 5,7-diCl analog
Reduces labor and cumulative yield loss
POCl₃/DMA method; published route
Synthetic accessibility Intermediate procurement Route scoping

Chemoselective Reactivity: Single vs. Dual Reactive Chlorine Sites

The chlorine at the 7-position of the thiazolo[5,4-d]pyrimidine core is activated for nucleophilic aromatic substitution (SNAr) by the adjacent pyrimidine nitrogen atoms. In the target compound, this is the sole chlorine, enabling clean mono-substitution with amine, alcohol, or thiol nucleophiles [1]. In contrast, the 5,7-dichloro analog (CAS 13479-88-4) contains two reactive chlorine sites at positions 5 and 7, necessitating careful control of stoichiometry and temperature to avoid mixtures of mono- and bis-substituted products [2]. The 5,7-dichloro-2-(trifluoromethyl) analog introduces a third variable—the trifluoromethyl group's electron-withdrawing effect—which activates both positions differently, complicating regioselectivity predictions. Published SAR studies on thiazolo[5,4-d]pyrimidines confirm that 7-substitution is the primary vector for modulating biological activity, while 5-substitution is often synthetically inaccessible or detrimental [3].

Reactive Sites
Class-level inference
1 reactive chlorine (7-position) vs. 2 in 5,7-dichloro analogs
Single handle simplifies parallel library purification
Bis-adduct risk 10–40% in uncontrolled di-Cl reactions
Chemical reactivity Library synthesis Parallel chemistry

Metabolic Stability Advantage of the Difluoromethyl Group

The difluoromethyl (CF₂H) group functions as a lipophilic hydrogen-bond donor and is resistant to oxidative metabolism because the C–H bond is strengthened by the adjacent fluorine atoms through inductive and hyperconjugative effects [1]. In closely related thiazolo[5,4-d]pyrimidine kinase inhibitor programs, CF₂H-substituted analogs demonstrated superior metabolic stability compared to the corresponding methyl-substituted compounds in human liver microsome (HLM) assays; the PQR514 program specifically demonstrated that a difluoromethyl–pyrimidine moiety retained >80% parent compound after 60-minute incubation with human recombinant CYP isoenzymes, whereas non-fluorinated controls showed >50% depletion [2]. While direct HLM data for the exact compound CAS 1624606-96-7 is not yet publicly available, the CF₂H group is a validated metabolic blocking strategy in the thiazolo[5,4-d]pyrimidine chemotype, providing a stability advantage of approximately 2- to 5-fold over CH₃ analogs in vitro [2].

Metabolic Stability
Class-level inference
Estimated 2- to 5-fold t₁/₂ increase vs. CH₃ analog (inferred from PQR514)
May support reduced oxidative metabolism risk
HLM data for exact compound not yet public
Metabolic stability CYP450 Fluorine chemistry

Scaffold Validation: Antiproliferative Potency in Kinase Inhibitors

The thiazolo[5,4-d]pyrimidine scaffold has produced compounds with potent cellular activity across multiple cancer cell lines, establishing the core as a validated starting point for kinase inhibitor design. Compound 7i from the atom-replacement-based series exhibited IC₅₀ values of 4.64 μM and 5.07 μM against MGC-803 and HGC-27 gastric cancer cell lines, with approximately 12-fold selectivity over normal GES-1 cells [1]. Morpholine-substituted compound 24 achieved an IC₅₀ of 1.03 μM against MGC-803 with 38-fold selectivity (38.95 μM against GES-1) [2]. In a separate PI3K program, thiazolo[5,4-d]pyrimidine 7a demonstrated better in vivo anticancer efficacy than its thieno[2,3-d]pyrimidine counterpart 6a, supporting the thiazolo[5,4-d]pyrimidine core as a preferred scaffold for oral PI3K inhibitors [3]. Derivatives incorporating the difluoromethyl group at the 5-position of related thiazolo[5,4-d]pyrimidines have reached KAT-II IC₅₀ values of 610 nM, confirming that this substituent combination is compatible with target engagement [4].

Supplier & Purity
Data to verify
≥5 active suppliers; purity 95% to ≥98%
Multi-vendor availability supports supply resilience
Supplier catalog survey; verify current status
Kinase inhibition Antiproliferative activity Scaffold validation

Commercial Availability and ISO-Certified Quality Control

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is supplied at 95% purity (Fluorochem, Leyan, CymitQuimica) to ≥98% NLT (MolCore, ISO-certified), with multiple independent vendors offering the identical CAS number . In comparison, the 5,7-dichloro-2-(trifluoromethyl) analog (CAS 1683576-73-9) is listed by fewer than three active suppliers, and the purity specifications are inconsistently reported across vendors . The 7-chlorothiazolo[5,4-d]pyrimidine comparator (CAS 13316-12-6) is available as a TRPV1 antagonist reference compound but is rarely stocked at ISO-certified purity suitable for pharmaceutical intermediate use . Multi-vendor availability with consistent CAS registry ensures supply chain resilience, competitive pricing, and batch-to-batch reproducibility—each of which is a documented risk factor when sourcing single-supplier niche building blocks.

Procurement quality Purity specification ISO certification

Optimal Procurement Scenarios Based on Evidence


Kinase-Focused Fragment-to-Lead and DEL Synthesis

When constructing a thiazolo[5,4-d]pyrimidine-based kinase library, the 7-chloro group serves as the sole diversification point for parallel SNAr chemistry with primary amines, anilines, or alcohols. The difluoromethyl group at the 2-position pre-installs a metabolically stable, lipophilic hydrogen-bond-donating motif without requiring additional synthetic manipulation. This single-step diversification strategy is directly supported by the quantitative SAR data from the PI3K and VEGFR-2 programs [1], where thiazolo[5,4-d]pyrimidine 7a outperformed thieno[2,3-d]pyrimidine 6a in vivo. For DEL applications, the single reactive chlorine enables clean DNA-compatible on-resin derivatization, while the CF₂H group contributes to the DNA-encoded compound's drug-likeness profile .

Metabolic Stability-Driven Lead Optimization

In lead optimization campaigns where initial hits with methyl or unsubstituted thiazolo[5,4-d]pyrimidine cores exhibit unacceptable microsomal clearance (t₁/₂ < 30 min in HLM), replacing the core with 7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a rational strategy. The CF₂H group confers an estimated 2- to 5-fold increase in in vitro half-life based on the PQR514 PI3K inhibitor precedent, where the difluoromethyl–pyrimidine moiety retained >80% parent after 60-minute CYP incubation [1]. This substitution can be implemented at the building-block procurement stage, avoiding the need for late-stage fluorination or re-synthesis of the entire compound series.

Agrochemical Discovery: Purine Bioisostere Replacement

The thiazolo[5,4-d]pyrimidine core is a recognized purine bioisostere, and the difluoromethyl group is a privileged motif in modern agrochemicals (present in multiple commercial fungicides and herbicides). Patent literature confirms the use of thiazolo[5,4-d]pyrimidines as agrochemical active ingredients [1]. The target compound's LogP of 1.92 falls within the optimal range for foliar uptake and phloem mobility (LogP 1–3), making it a suitable intermediate for agrochemical discovery programs seeking to replace purine-based leads with synthetic, IP-protectable heterocycles. The multi-vendor commercial availability at ISO-certified purity supports the gram-to-kilogram scale-up required for greenhouse and field trial material preparation .

PROTAC Linker Attachment Point Design

In PROTAC design, the 7-chloro position of this compound offers a well-precedented exit vector for linker attachment via SNAr, while the 2-difluoromethyl group provides a favorable physicochemical profile (LogP 1.92, Fsp³ 0.167) suitable for maintaining ligand solubility and permeability in the bivalent degrader molecule. The single reactive chlorine avoids the regioselectivity complications encountered with 5,7-dichloro analogs, ensuring that linker attachment occurs exclusively at the designed vector. This is critical for PROTAC ternary complex formation, where precise geometry is essential for productive ubiquitination [1]. The validated sub-micromolar to low-micromolar potency of the parent scaffold ensures that the warhead retains target engagement after linker conjugation .

Application
Selection Property
Validation Focus
Fragment-to-lead & DEL
Single 7-Cl handle for parallel SNAr
Chemoselective diversification & library purity
Metabolic stability optimization
Pre-installed metabolically stable CF₂H
Microsomal stability (e.g., HLM t₁/₂)
Agrochemical discovery
Purine bioisostere, LogP in 1–3 range
Foliar uptake & phloem mobility assays
PROTAC linker design
Single exit vector at 7-position
Ternary complex formation & linker attachment selectivity
Quote Request

Request a Quote for 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.